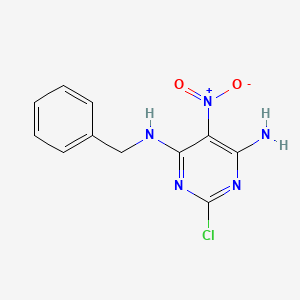

N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine

描述

N4-Benzyl-2-chloro-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group at position 5, a chlorine atom at position 2, and a benzyl substituent at the N4 position. The nitro group at position 5 is a strong electron-withdrawing group, influencing both the electronic properties and reactivity of the molecule. The benzyl group at N4 likely enhances lipophilicity, impacting solubility and intermolecular interactions.

属性

IUPAC Name |

4-N-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O2/c12-11-15-9(13)8(17(18)19)10(16-11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTGRKNTAFWZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine typically involves cyclocondensation reactions. These reactions often use amidine, guanidine, or thiourea derivatives with either 1,3-diketone or 1,3-diester systems. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product .

化学反应分析

Types of Reactions

N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions yield various substituted pyrimidine derivatives .

科学研究应用

N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.

Biological Research: It serves as a tool for studying biological processes and interactions at the molecular level.

Industrial Applications: The compound is used in various industrial processes, including catalysis and material synthesis.

作用机制

The mechanism of action of N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from symmetric analogs (e.g., N4,N6-bis(aryl/alkyl)-5-nitropyrimidine-4,6-diamines) in its substitution pattern. Key structural distinctions include:

- Monosubstitution at N4: Unlike symmetric derivatives (e.g., 5f, 5j), which have identical groups at both N4 and N6, the benzyl group in the target compound is present only at N3. This asymmetry may reduce steric hindrance during synthesis and alter binding affinities in biological systems.

- Chloro Substituent at Position 2: The chlorine atom at position 2 distinguishes the target from compounds like 5f (4-chlorobenzyl) or 5i (3-chlorobenzyl), where halogens are part of the benzyl substituents.

Physicochemical Properties

Data from symmetric analogs () provide insights into how substituents influence properties:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N4,N6-Bis(4-chlorobenzyl) | 4-Cl-benzyl at N4, N6 | 95 | 159–161 |

| N4,N6-Bis(2-chlorobenzyl) | 2-Cl-benzyl at N4, N6 | Quantitative | 195–197 |

| N4,N6-Diethyl | Ethyl at N4, N6 | 89 | 84–86 |

- Melting Points : Ortho-substituted derivatives (e.g., 5j ) exhibit higher melting points (195–197°C) compared to para-substituted analogs (5f : 159–161°C), likely due to enhanced crystal packing from steric and electronic effects. The target compound’s benzyl group (without halogen substitution) may result in a melting point intermediate between 5f and diethyl analog 5k (84–86°C).

- Synthetic Yields : Bulky substituents (e.g., phenethyl in 5h ) reduce yields (30%), whereas less hindered groups (e.g., 4-chlorobenzyl in 5f ) achieve near-quantitative yields. The benzyl group in the target compound may favor higher yields due to moderate steric demand .

Reactivity and Functionalization

- This reactivity is critical for generating pharmacologically active intermediates .

- Chloro Substituent: The chlorine at position 2 may participate in nucleophilic aromatic substitution, enabling further derivatization—a feature absent in non-halogenated analogs like 5k or 5l.

Crystallographic and Supramolecular Behavior

highlights that halogen substituents (e.g., Br, Cl) and amino groups in pyrimidines facilitate hydrogen-bonded networks. For example, 5-bromo-2-chloropyrimidin-4-amine forms a 2D network via N–H···N interactions.

Analytical Characterization

Compounds in were characterized using NMR and HRMS, with DMSO-d6 as a solvent. The target compound would likely exhibit similar ¹H NMR signals for aromatic protons (δ 7.2–8.5 ppm) and amino groups (δ ~5–6 ppm), with HRMS confirming the molecular ion peak .

生物活性

N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN5O2. The compound features a pyrimidine ring substituted at the 2-position with a chlorine atom, the 5-position with a nitro group, and the 4 and 6 positions with amine groups. The benzyl group at the N4 position enhances its lipophilicity and may influence its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, potentially reducing tumor growth.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial enzymes or receptors, although further research is required to elucidate these effects fully .

- Modulation of Immune Responses : Compounds with similar structures have been associated with the modulation of immune signaling pathways, particularly those involving immunoglobulin E (IgE) and immunoglobulin G (IgG). This suggests potential applications in treating allergic reactions or inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrimidine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,4-Diamino-5-nitropyrimidine | Contains amino groups at positions 2 and 4 | Exhibits potent anti-tumor activity |

| N-Benzyl-6-morpholin-4-yl-5-nitrosopyrimidin-4-amine | Morpholine substitution at position 6 | Enhanced solubility and bioavailability |

| 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine | Chlorinated derivative | Increased reactivity due to electronegative chlorine |

This compound stands out due to its specific combination of substituents that may enhance its biological activity compared to other similar compounds. Its unique structure allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Activity : A study exploring the effects of similar pyrimidine derivatives demonstrated significant inhibition of tumor cell proliferation through CDK inhibition. This suggests that N4-benzyl derivatives could be developed as anticancer agents .

- Antimicrobial Efficacy : Research into related compounds has revealed promising antimicrobial properties against various pathogens. These findings indicate that further exploration of N4-benzyl derivatives could yield effective treatments for bacterial infections .

- Immunomodulatory Effects : Investigations into the immunological impacts of structurally similar compounds have shown potential for modulating immune responses. This opens avenues for therapeutic applications in allergy treatment and autoimmune disorders.

常见问题

Q. What are the optimal synthetic routes for N4-benzyl-2-chloro-5-nitropyrimidine-4,6-diamine, and how do reaction conditions affect yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloro-5-nitropyrimidine-4,6-diamine with benzyl halides under basic conditions (e.g., DIPEA or NaH) in polar aprotic solvents (DMF, DMSO). Evidence shows that substituent steric effects and solvent choice critically influence yields. For instance, bulky benzyl groups may reduce reactivity, requiring longer reaction times or elevated temperatures . Optimal yields (>90%) are achieved with stoichiometric control (1:1.2 molar ratio of pyrimidine core to benzyl halide) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substitution patterns. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while NH2 groups resonate near δ 6.0–6.5 ppm (exchange broadening may occur) .

- HRMS : Validates molecular weight with high precision (e.g., [M+H]+ peak at m/z 322.0765 for C11H11ClN6O2) .

- Melting Point : Consistent melting ranges (e.g., 195–197°C) confirm purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in aminolysis or nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian16) can model reaction pathways. For example:

- Optimize geometries of reactants, transition states, and intermediates using B3LYP/6-31G(d) basis sets.

- Solvent effects (e.g., DMSO) are incorporated via the SMD model.

- Activation energies (ΔG‡) predict reaction feasibility. High ΔG‡ values (>25 kcal/mol) indicate sluggish reactions, guiding the need for catalysts .

Q. What strategies address selectivity challenges when evaluating this compound as a kinase inhibitor (e.g., JAK3 vs. FLT3)?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the 2-chloro or N4-benzyl positions to sterically hinder off-target binding. For example, bulkier groups (e.g., 4-chlorobenzyl) improve JAK3 selectivity by disrupting FLT3’s hydrophobic pocket .

- Docking Studies : Use software like AutoDock Vina to simulate binding modes. Focus on hydrogen bonds with kinase hinge regions (e.g., JAK3’s Glu903 and Leu905) and π-π stacking with conserved residues .

Q. How can contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., Ba/F3 for JAK3) and ATP concentrations (e.g., 1 mM ATP in kinase assays).

- Metabolic Stability Tests : Assess compound degradation via liver microsomes; instability may lead to false-negative results .

- Orthogonal Validation : Cross-check activity using SPR (surface plasmon resonance) for direct binding affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。